5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate
Overview
Description
5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate is a compound that plays a significant role in various biochemical processes. It is a phosphorylated derivative of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl, which is an intermediate in the purine biosynthesis pathway. This compound is known for its involvement in cellular energy regulation and has been studied extensively for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate typically involves the phosphorylation of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the successful addition of phosphate groups.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biochemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, which can modify its activity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce modified compounds with different functional groups.
Scientific Research Applications
5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other biologically active compounds.
Biology: The compound is studied for its role in cellular energy regulation and its potential effects on metabolic pathways.
Medicine: Research has explored its potential therapeutic applications, including its use as an activator of AMP-activated protein kinase (AMPK), which is involved in regulating cellular energy homeostasis.
Industry: It is used in the production of pharmaceuticals and as a biochemical tool in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate involves its interaction with specific molecular targets and pathways. One of the primary targets is AMP-activated protein kinase (AMPK), which is activated by the compound. AMPK plays a crucial role in cellular energy regulation by modulating various metabolic pathways, including glucose uptake and fatty acid oxidation. The activation of AMPK by this compound leads to increased energy production and improved metabolic efficiency.
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide-1-ribofuranosyl monophosphate: This compound is a precursor in the purine biosynthesis pathway and shares structural similarities with 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate.
AICA ribonucleotide:
Uniqueness
This compound is unique due to its triphosphate group, which enhances its ability to interact with specific enzymes and molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N4O14P3/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(25-9)1-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H,20,21)(H,22,23)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDLJXCWVQPFCK-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003049 | |
Record name | 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82989-82-0 | |
Record name | 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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